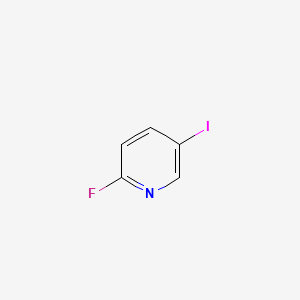

2-Fluoro-5-iodopyridine

概要

説明

Versatile Synthesis of Fluoropyridines

The synthesis of various fluoropyridines, including 2-fluoro-5-iodopyridine, has been explored through different methodologies. One approach involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a Suzuki reaction to yield monosubstituted and disubstituted fluoropyridines, which can be further converted to pyridones .

Photoredox-Mediated Synthesis

A novel synthesis of 3-fluoropyridines has been achieved using photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, indicating the potential for diverse substitution patterns on the pyridine ring .

Radiosynthesis for Imaging

The radiosynthesis of 2-amino-5-[18F]fluoropyridines has been accomplished, providing a range of aminated fluoropyridines for potential use in imaging applications. This process involves a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, showcasing the versatility of halogenated pyridines in radiochemical syntheses .

Halogen-rich Pyridine Intermediates

The synthesis of halogen-rich pyridine intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been described. These intermediates serve as valuable building blocks for the creation of pentasubstituted pyridines, highlighting the importance of halogen atoms in medicinal chemistry .

Fluorinated Bipyridines and Photophysical Properties

The synthesis of fluorinated bipyridines has been investigated, with a focus on the photophysical properties of these compounds. The presence of fluorine atoms significantly influences the emission characteristics, demonstrating the role of fluorine in tuning the optical properties of organic molecules .

Lanthanide Complexes with Fluorinated Ligands

Lanthanide complexes incorporating 2-fluorobenzoic acid have been synthesized, revealing insights into their supramolecular structures and thermal behavior. These complexes exhibit characteristic lanthanide fluorescence, which could be of interest for materials science applications .

Inactivation of Thymidylate Synthase

A mechanism-based inactivator of thymidylate synthase, incorporating a fluoropyridine moiety, has been synthesized. This compound demonstrates the potential of fluorinated pyridines in the design of enzyme inhibitors .

Synthesis of Amino-Fluoropyridines

The synthesis of 2-amino-5-fluoropyridine has been achieved through various routes, including diazotization and the Schiemann reaction. These methods provide access to important intermediates for pharmaceutical development .

Radiohalogenated Pyridine Derivatives

The preparation of radiohalogenated pyridine derivatives, such as 5-[131I]iodo- and 5-[211At]astato-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil, has been explored. These compounds exhibit improved stability and uptake in cells compared to their non-fluorinated counterparts, underscoring the benefits of fluorination in radiopharmaceuticals10.

科学的研究の応用

Synthesis of Pentasubstituted Pyridines

2-Fluoro-5-iodopyridine serves as a valuable building block in medicinal chemistry, especially in the synthesis of pentasubstituted pyridines. These pyridines are synthesized through halogen dance reactions and are used for further chemical manipulations due to their functional group versatility (Wu et al., 2022).

Metalation of Aryl Iodides

The compound plays a role in the metalation of aryl iodides, where lithiation is directed ortho by the iodo group, leading to stabilized iodolithiopyridines. This process is crucial for synthesizing various polysubstituted pyridines and key molecules for fused polyaromatic alkaloid synthesis (Rocca et al., 1993).

Structural Manifolds Creation

2-Fluoro-5-iodopyridine is used in creating structural manifolds from common precursors. It undergoes hydrolyzation and conversion processes leading to various pyridine derivatives, which are then used to synthesize carboxylic acids and iodopyridines (Schlosser & Bobbio, 2002).

PET Imaging Tracer Synthesis

In nuclear medicine, the fluoro-analogue of 2-Fluoro-5-iodopyridine is synthesized for PET imaging investigations of neuropsychiatric diseases related to monoamine oxidase B (MAO-B) (Beer et al., 1995).

Fluoropyridines in Medical Imaging

The compound's derivatives, like fluoropyridines, are increasingly used in medical imaging, particularly in Positron Emission Tomography (PET). These fluoropyridines, obtained from pyridyliodonium salts, are valuable due to their stability and suitability for preparation methods (Carroll et al., 2007).

Regiochemical Flexibility in Pyridines

2-Fluoro-5-iodopyridine demonstrates regiochemical flexibility by allowing selective functionalization at various positions on the pyridine ring, which is crucial for developing new pharmaceuticals (Bobbio & Schlosser, 2001).

Synthesis of Pyridines with Diverse Elements

It is utilized in the synthesis of pyridines substituted with diverse elements, highlighting its versatility in creating complex molecular structures for various applications (Kieseritzky & Lindström, 2010).

Safety and Hazards

“2-Fluoro-5-iodopyridine” is harmful if swallowed and causes skin and eye irritation. It may cause respiratory irritation and an allergic skin reaction. It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .

将来の方向性

In a recent study, “2-Fluoro-5-iodopyridine” was used as an electrolyte additive in lithium metal batteries. It was found to protect the negative electrode effectively by forming a stable SEI and convert dead lithium into active lithium. This resulted in a capacity retention of a Li‖LiFePO4 cell after 300 cycles from 36.5% to 89.4%, and the symmetrical cell could work stably for more than 800 hours .

作用機序

Target of Action

2-Fluoro-5-iodopyridine is a biochemical reagent . It is primarily used as a biological material or organic compound for life science-related research It is known to affect the respiratory system .

Mode of Action

It is used as an electrolyte additive in lithium metal batteries, where it forms a stable solid electrolyte interphase (sei) and converts dead lithium into active lithium .

Biochemical Pathways

It is known to be involved in the synthesis of fluorinated pyridines .

Pharmacokinetics

It is known to be soluble in methanol , which may influence its bioavailability.

Result of Action

In the context of lithium metal batteries, it has been shown to improve the performance of the batteries by forming a stable sei and converting dead lithium into active lithium .

Action Environment

It is known to be light-sensitive , indicating that exposure to light may affect its stability and efficacy.

特性

IUPAC Name |

2-fluoro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZNHUNWABYAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382489 | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-iodopyridine | |

CAS RN |

171197-80-1 | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-fluoro-5-iodopyridine improve the performance of lithium metal batteries?

A1: 2-fluoro-5-iodopyridine functions as a dual-function additive in lithium metal batteries. [] It forms a stable solid electrolyte interphase (SEI) on the surface of the lithium metal anode, which inhibits the formation of dendrites. Dendrite growth is a major challenge in lithium metal batteries, often leading to short circuits and battery failure. By suppressing dendrite formation, 2-fluoro-5-iodopyridine enhances the safety and lifespan of the battery.

Q2: What evidence supports the claim that 2-fluoro-5-iodopyridine can convert "dead lithium" into "active lithium"?

A2: While the provided abstract [] states that 2-fluoro-5-iodopyridine can convert dead lithium into active lithium, it does not offer specific details on the underlying mechanism or supporting evidence. Further research, potentially exploring the chemical interactions between 2-fluoro-5-iodopyridine and lithium metal, is needed to fully understand this process. Electrochemical analyses, such as cyclic voltammetry or impedance spectroscopy, could provide insights into the impact of 2-fluoro-5-iodopyridine on lithium deposition and stripping behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1304812.png)

![Imidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1304814.png)

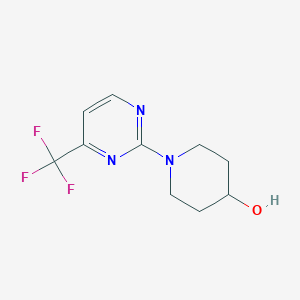

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)